Methyl 2-(3-hydroxycyclobutyl)acetate CAS number and physical properties
Methyl 2-(3-hydroxycyclobutyl)acetate CAS number and physical properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 2-(3-hydroxycyclobutyl)acetate, a valuable building block in organic synthesis and drug discovery. As a Senior Application Scientist, this document synthesizes key data with practical insights to support your research and development endeavors.
Chemical Identity and Structure
Methyl 2-(3-hydroxycyclobutyl)acetate is a carbocyclic ester characterized by a cyclobutane ring bearing a hydroxyl group and a methyl acetate substituent. This unique structural arrangement offers multiple points for chemical modification, making it an attractive intermediate for the synthesis of more complex molecules.
CAS Number: 1148130-13-5[1]
Molecular Formula: C₇H₁₂O₃
IUPAC Name: methyl 2-(3-hydroxycyclobutyl)acetate[1]
The presence of both a hydroxyl and an ester functional group allows for a diverse range of chemical transformations. The secondary alcohol can undergo oxidation, etherification, or esterification, while the ester moiety can be hydrolyzed, aminated, or reduced. The stereochemistry of the substituents on the cyclobutane ring also plays a critical role in its application, offering the potential for diastereoselective and enantioselective syntheses.
Physicochemical Properties
A thorough understanding of the physical properties of a compound is paramount for its effective use in experimental settings. Below is a summary of the known and predicted properties of Methyl 2-(3-hydroxycyclobutyl)acetate. It is important to note that while some properties have been experimentally determined, others are based on computational predictions due to a lack of published experimental data.
| Property | Value | Source |
| Molecular Weight | 144.17 g/mol | [2] |
| Physical Form | Liquid | [2] |
| Boiling Point | Not experimentally determined; predicted values may vary. | |
| Density | Not experimentally determined; predicted values may vary. | |
| Solubility | Not experimentally determined; likely soluble in common organic solvents. | |
| LogP (predicted) | -0.051 | [1] |
Expert Insight: The predicted LogP value suggests that Methyl 2-(3-hydroxycyclobutyl)acetate is a relatively polar molecule. This polarity, conferred by the hydroxyl and ester groups, will influence its solubility characteristics and its behavior in chromatographic separations. Researchers should consider using moderately polar to polar solvent systems for purification and analysis.
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are essential.
Hazard Identification:
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Hazard Statements:
Recommended Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of vapors and direct contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended to maintain purity.
Synthesis and Reactivity
Caption: Conceptual synthetic pathway to Methyl 2-(3-hydroxycyclobutyl)acetate.
Causality in Experimental Choices:
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Wittig Reaction: This classic carbon-carbon bond-forming reaction is an efficient method for converting a ketone (Cyclobutanone) into an α,β-unsaturated ester (Methyl 2-(cyclobutylidene)acetate). The choice of the stabilized ylide ensures good yields and selectivity for the exocyclic double bond.
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Epoxidation: The subsequent epoxidation of the double bond using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) creates a reactive epoxide intermediate. This step is crucial for introducing the hydroxyl functionality at the desired position.
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Reductive Ring Opening: The final step involves the regioselective ring-opening of the epoxide with a reducing agent. The choice of reducing agent (e.g., lithium aluminum hydride) and reaction conditions would be critical to control the stereochemical outcome of the hydroxyl group.
This proposed pathway is a logical and versatile approach that allows for the introduction of the required functional groups in a controlled manner.
Applications in Research and Drug Development
The structural motifs present in Methyl 2-(3-hydroxycyclobutyl)acetate are of significant interest in medicinal chemistry. The cyclobutane ring, in particular, is increasingly utilized as a bioisosteric replacement for other cyclic and acyclic structures to improve pharmacokinetic and pharmacodynamic properties of drug candidates.
Caption: Relationship between the core compound and its potential applications.
Expertise-Driven Insights:
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Scaffold for Novel Therapeutics: The rigid, three-dimensional nature of the cyclobutane ring can be exploited to orient substituents in specific vectors, enabling precise interactions with biological targets. The hydroxyl and acetate groups provide handles for further elaboration to build libraries of diverse compounds.
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Fragment-Based Drug Discovery (FBDD): With its relatively low molecular weight and desirable physicochemical properties, this molecule is an excellent candidate for FBDD campaigns. Hits identified from fragment screening can be optimized by growing the molecule from the reactive functional groups.
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Synthesis of Bioactive Molecules: The cyclobutane motif is found in a number of natural products and pharmacologically active compounds. Methyl 2-(3-hydroxycyclobutyl)acetate serves as a versatile starting material for the total synthesis or analog preparation of such molecules.
References
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Methyl 2-(3-hydroxycyclobutyl)acetate - Fluorochem.
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Methyl 2-(3-hydroxycyclobutyl)acetate | 1148130-13-5 - Sigma-Aldrich.
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methyl 2-(3-hydroxycyclobutyl)acetate — Chemical Substance Information - NextSDS.
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Methyl 2-hydroxy-2-(3-methylcyclobutyl)acetate | C8H14O3 | CID 103565456 - PubChem.
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Methyl 2-(3-hydroxycyclobutyl)acetate | 1148130-13-5.
